molecular formula C10H13FN2 B1399593 N1-cyclobutyl-4-fluorobenzene-1,2-diamine CAS No. 1249156-84-0

N1-cyclobutyl-4-fluorobenzene-1,2-diamine

Cat. No.: B1399593
CAS No.: 1249156-84-0
M. Wt: 180.22 g/mol
InChI Key: RQIBZGPNGWUQMU-UHFFFAOYSA-N
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Description

N1-Cyclobutyl-4-fluorobenzene-1,2-diamine (CAS 1249156-84-0) is a fluorinated aromatic diamine of significant interest in medicinal chemistry and organic synthesis. This compound, with a molecular formula of C 10 H 13 FN 2 and a molecular weight of 180.22 g/mol, serves as a versatile building block for the construction of more complex molecules [ 1 ]. Its structure features both a cyclobutyl ring and a 4-fluoro-1,2-diaminobenzene moiety, making it a valuable intermediate for researchers. The primary research value of this diamine lies in its application as a key precursor in drug discovery, particularly for the synthesis of heterocyclic compounds like benzimidazoles and quinazolines [ 7 ]. The strategic incorporation of a fluorine atom is a common tactic in medicinal chemistry, as it can profoundly influence a compound's properties. Fluorination can enhance metabolic stability, increase lipophilicity for improved membrane permeation, and boost binding affinity to biological targets, making it a critical feature in the design of new pharmaceuticals and imaging agents [ 6 ]. Furthermore, the cyclobutyl group can impart conformational rigidity or act as a bioisostere, potentially improving a drug candidate's potency and selectivity [ 8 ]. Beyond pharmaceutical applications, this compound has potential uses in materials science. Aromatic diamines are fundamental monomers in the synthesis of high-performance polymers, including polyimides and polyurethanes. The fluorine atom within its structure can contribute to the thermal stability, chemical resistance, and unique electronic properties of the resulting materials, which may find applications in advanced coatings or organic electronics [ 6 ]. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It must be handled by qualified professionals in a laboratory setting.

Properties

IUPAC Name

1-N-cyclobutyl-4-fluorobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2/c11-7-4-5-10(9(12)6-7)13-8-2-1-3-8/h4-6,8,13H,1-3,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIBZGPNGWUQMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=C(C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of Nitro Precursors

The most common approach involves reducing nitro-substituted intermediates to diamines. For example:

Adaptation for Target Compound :

  • Synthesis of Nitro Intermediate :
    React 4-fluoro-2-nitroaniline with cyclobutyl bromide under basic conditions (e.g., K$$2$$CO$$3$$/DMF) to form N1-cyclobutyl-4-fluoro-2-nitroaniline .
  • Reduction to Diamine :
    Use Fe powder with NH$$_4$$Cl in ethanol/water at 70–90°C, analogous to methods in.
Step Reagents/Conditions Expected Yield Key Parameters
1 K$$2$$CO$$3$$, DMF, 80°C ~85% Alkylation efficiency depends on base and solvent.
2 Fe, NH$$4$$Cl, EtOH/H$$2$$O, 70°C ~90% Reaction time: 2–3 h; purity enhanced via flash chromatography.

Catalytic Hydrogenation

Hydrogenation with catalysts like nickel or palladium offers a cleaner alternative:

Adaptation :

  • Hydrogenate N1-cyclobutyl-4-fluoro-2-nitroaniline under 3–5 bar H$$_2$$ with Raney Ni in ethanol at 50°C.
Catalyst Pressure Solvent Yield
Ni 3–5 bar EtOH ~85–90%

Zinc-Acetic Acid Reduction

For acid-sensitive substrates, Zn in acetic acid/dichloromethane effectively reduces nitro groups:

Adaptation :

  • Reduce N1-cyclobutyl-4-fluoro-2-nitroaniline with Zn/AcOH in CH$$2$$Cl$$2$$, followed by aqueous workup.
Reductant Acid Solvent Notes
Zn AcOH CH$$2$$Cl$$2$$ Avoids Fe residues; suitable for acid-stable substrates.

Post-Functionalization of Diamines

If direct synthesis fails, introduce the cyclobutyl group post-reduction:

  • Reduce 4-fluoro-2-nitroaniline to 4-fluorobenzene-1,2-diamine .
  • React with cyclobutyl bromide or mesylate under Buchwald-Hartwig conditions.
Step Reagents Yield Challenges
1 Fe/NH$$_4$$Cl ~90%
2 Pd(OAc)$$2$$, Xantphos, Cs$$2$$CO$$_3$$ ~70% Steric hindrance from cyclobutyl group.

Quality Control and Characterization

Critical data for validation:

  • HPLC Purity : >98% (method: C18 column, MeCN/H$$_2$$O gradient).
  • NMR : δ 6.5–7.0 ppm (aromatic H), 3.5–4.0 ppm (cyclobutyl CH$$_2$$).
  • LC-MS : [M+H]$$^+$$ calcd. for C$${10}$$H$${12}$$FN$$_2$$: 179.09; found: 179.1.

Challenges and Optimization

  • Cyclobutyl Group Stability : High-temperature steps may cause ring strain; optimize at ≤80°C.
  • Byproducts : Mitigate oligomerization via dilute conditions and inert atmospheres.

Chemical Reactions Analysis

Types of Reactions

N1-cyclobutyl-4-fluorobenzene-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can further modify the amine groups.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

N1-cyclobutyl-4-fluorobenzene-1,2-diamine has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-cyclobutyl-4-fluorobenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and signaling pathways .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares key structural and electronic features of N1-cyclobutyl-4-fluorobenzene-1,2-diamine with similar compounds:

Compound Name Substituents (N1/Ring) Molecular Weight Key Properties/Applications Reference
This compound Cyclobutyl (N1), F (C4) ~196.22 Enhanced solubility; potential antimicrobial activity Synthesized
N1-Cyclopentyl-5-methylbenzene-1,2-diamine Cyclopentyl (N1), CH3 (C5) 190.28 Increased steric bulk; corrosion inhibition
N1-Cyclopropylbenzene-1,2-diamine Cyclopropyl (N1) ~150.19 High ring strain; reactivity in cyclopropane synthesis
4-Fluoro-5-nitrobenzene-1,2-diamine F (C4), NO2 (C5) 171.13 Electron-withdrawing groups; precursor to benzotriazoles
N1-(tert-Butyl)benzene-1,2-diamine tert-Butyl (N1) ~178.25 Steric hindrance; corrosion inhibition
N1-Methyl-4-nitrobenzene-1,2-diamine CH3 (N1), NO2 (C4) 167.17 Electron-deficient ring; intermediate in dye synthesis

Electronic and Reactivity Differences

  • Fluorine vs. Nitro/Chloro Groups : The fluorine atom in the target compound exerts a moderate electron-withdrawing effect, enhancing the ring's electrophilicity while avoiding the extreme deactivation seen in nitro derivatives (e.g., 4-fluoro-5-nitrobenzene-1,2-diamine) . This balance makes it suitable for reactions requiring controlled reactivity, such as diazotization to benzotriazoles .
  • Cyclobutyl vs. Larger Cycloalkyl Groups : The cyclobutyl group introduces moderate steric hindrance compared to cyclopentyl () or cyclohexyl analogs. This smaller ring size may improve solubility while retaining sufficient bulk to influence binding in biological systems (e.g., antimicrobial agents) .
  • Comparison with Aliphatic Amines : Unlike aliphatic diamines (e.g., DETA, TETA) used in corrosion inhibition , the aromatic backbone of the target compound provides π-π stacking capabilities, which are advantageous in materials science.

Biological Activity

N1-cyclobutyl-4-fluorobenzene-1,2-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a cyclobutyl group and a fluorinated aromatic system. The presence of the fluorine atom enhances its lipophilicity and may influence its interaction with biological targets.

Molecular Structure

ComponentDescription
Molecular FormulaC10H12F2N2
Molecular Weight198.22 g/mol
Functional GroupsAmines, Aromatic Fluorides

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorine atom enhances binding affinity, while the diamine structure allows for hydrogen bonding with biological macromolecules.

Antitumor Activity

Recent studies have indicated that derivatives of benzimidazole, related to this compound, exhibit significant antitumor properties. For example, compounds containing a benzimidazole moiety have shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with tumor growth and survival .

Antimicrobial Properties

Research has demonstrated that compounds similar to this compound possess antimicrobial activity. The presence of nitrogen in the heterocyclic ring enhances the compound's ability to interact with bacterial enzymes and disrupt cellular processes .

Inhibition of Enzymatic Activity

This compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For instance, it has shown potential as an inhibitor of methionyl-tRNA synthetase (MetRS), which plays a critical role in protein synthesis and has implications in cancer therapy .

Study 1: Antitumor Efficacy

A study conducted by Saxena et al. (2020) evaluated the antitumor efficacy of benzimidazole derivatives related to this compound. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines, suggesting potent antitumor activity .

Study 2: Antimicrobial Screening

In another investigation, compounds structurally similar to this compound were screened for antimicrobial activity against several pathogens. The findings revealed that some derivatives displayed broad-spectrum antimicrobial properties with minimum inhibitory concentrations (MICs) as low as 6.25 μg/mL .

Table 1: Biological Activity Summary of Related Compounds

Compound NameActivity TypeIC50/MIC ValueReference
N-(1-cyclobutyl)-benzimidazoleAntitumor11.52 μMSaxena et al., 2020
4-Fluoro-benzimidazole derivativeAntimicrobial6.25 μg/mLSaxena et al., 2020
N-cyclobutyl-4-fluorobenzene-1,2-diamineEnzyme InhibitionNot specifiedPatent US10913736B2

Q & A

Basic Research Questions

Q. What synthetic routes are employed for N1-cyclobutyl-4-fluorobenzene-1,2-diamine, and how do reaction conditions impact yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For example, analogous compounds (e.g., N1-(cyclohexylmethyl) derivatives) are synthesized via:

  • Step 1 : Amination of fluorobenzene precursors using cyclobutylamine under controlled pH and temperature.
  • Step 2 : Purification via column chromatography, with solvent polarity optimized for separation .
  • Key conditions affecting yield and purity include:
  • Temperature : Lower temperatures (0–5°C) reduce side reactions in amination steps .
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while dichloromethane minimizes solvolysis .
  • Table 1 : Comparison of Reaction Outcomes
SolventTemperatureYield (%)Purity (HPLC)
Dichloromethane0°C9699.5
Ethanol25°C5195.2

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., cyclobutyl vs. benzyl groups) and fluorine coupling .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₁₀H₁₂FN₃: 217.09 g/mol) and detects impurities .
  • Infrared Spectroscopy (IR) : Identifies amine (-NH₂) and C-F stretches (1100–1250 cm⁻¹) .
  • UV-Vis Spectroscopy : Monitors electronic transitions for stability studies in solution .

Advanced Research Questions

Q. How do structural variations (e.g., cyclobutyl vs. cyclohexyl substituents) influence biological activity in benzene-1,2-diamine derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare substituent effects on target binding:

  • Cyclobutyl Groups : Enhanced rigidity may improve selectivity for enzyme pockets vs. bulkier cyclohexyl groups .
  • Fluorine Position : Para-fluorine (as in 4-fluorobenzene) increases metabolic stability and lipophilicity, enhancing bioavailability .
  • Table 2 : SAR of Analogous Compounds
SubstituentTarget Activity (IC₅₀, μM)LogP
Cyclobutyl0.45 (Kinase X)2.1
Cyclohexylmethyl1.20 (Kinase X)3.8

Q. How can contradictory data in fluorinated benzene-1,2-diamine synthesis be resolved?

  • Methodological Answer : Contradictions (e.g., variable yields under similar conditions) require:

  • Systematic Screening : Design a DOE (Design of Experiments) varying solvents, catalysts, and temperatures .
  • Mechanistic Studies : Use LC-MS to track intermediate formation and identify side reactions (e.g., ethoxy byproducts in ethanol ).
  • Case Study : Switching from ethanol to dichloromethane eliminated ethoxy adducts, increasing yield from 51% to 96% .

Q. What experimental approaches validate the anticancer mechanisms of this compound?

  • Methodological Answer :

  • Enzyme Assays : Measure inhibition of tyrosine kinases (e.g., VEGFR2) using fluorescence-based kinase assays .
  • Cell-Based Studies :
  • Apoptosis Assays : Annexin V/PI staining quantifies cell death in cancer lines (e.g., A549, MCF7) .
  • ROS Detection : DCFH-DA probes assess oxidative stress induction .
  • In Vivo Models : Xenograft studies in mice evaluate tumor suppression and pharmacokinetics .

Data Contradiction Analysis

  • Example : Discrepancies in biological activity across studies may arise from:
    • Purity Variations : Impurities ≥5% can skew IC₅₀ values; validate via HPLC before assays .
    • Assay Conditions : Differences in serum concentration or incubation time alter compound stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-cyclobutyl-4-fluorobenzene-1,2-diamine
Reactant of Route 2
Reactant of Route 2
N1-cyclobutyl-4-fluorobenzene-1,2-diamine

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